N,N-Dimethylbenzofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzofuran-2-amine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring structure with a dimethylamino group attached to the second position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzofuran-2-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method utilizes formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the reaction of 3-hydroxy-3H-benzofuran-2-one with dimethylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, has gained attention due to its efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylbenzofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbenzofuran-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Dimethylbenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . Molecular docking studies have revealed that the compound binds to specific sites on target proteins, thereby interfering with their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-phenylpropan-1-amine: A designer stimulant with similar structural features.
N-Methylbenzo[d]oxazol-2-amine: An anthelmintic compound with similar biological activities.
Uniqueness
N,N-Dimethylbenzofuran-2-amine is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11NO |
---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N,N-dimethyl-1-benzofuran-2-amine |
InChI |
InChI=1S/C10H11NO/c1-11(2)10-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI-Schlüssel |
XPKPQXSWILCDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.